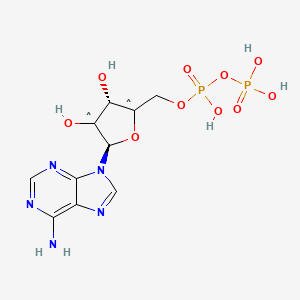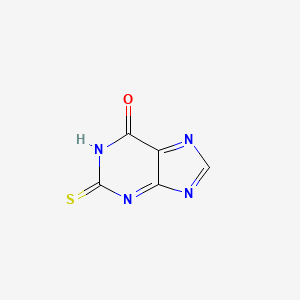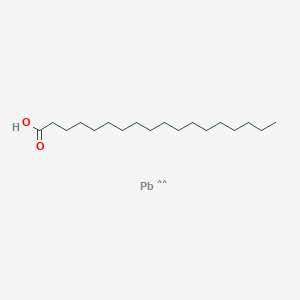
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic organic compound It is characterized by the presence of a piperazine ring substituted with a 2,6-dimethylphenyl group and a 2-chloro-5-nitrobenzenesulfonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of a nitro group to a benzene ring.
Chlorination: Substitution of a hydrogen atom with a chlorine atom.
Sulfonylation: Introduction of a sulfonyl group.
Piperazine Substitution: Coupling of the substituted benzene ring with a piperazine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Exploration as a potential therapeutic agent or drug candidate.
Industry: Use in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-phenylpiperazine
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- 1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine
Uniqueness
1-(2-Chloro-5-nitrobenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (dimethylphenyl) groups can create unique electronic properties.
For detailed and specific information, consulting scientific literature and databases is recommended.
Eigenschaften
Molekularformel |
C18H20ClN3O4S |
|---|---|
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
1-(2-chloro-5-nitrophenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
InChI |
InChI=1S/C18H20ClN3O4S/c1-13-4-3-5-14(2)18(13)20-8-10-21(11-9-20)27(25,26)17-12-15(22(23)24)6-7-16(17)19/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
LWEWTPVBLQSTFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


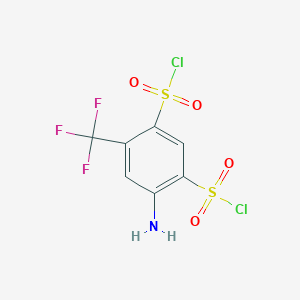
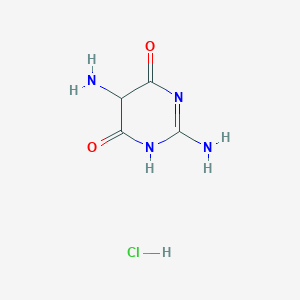
acetic acid](/img/structure/B12344305.png)
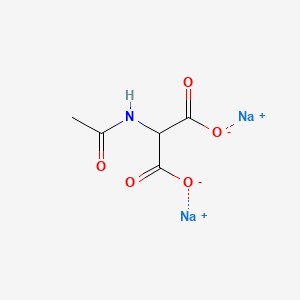

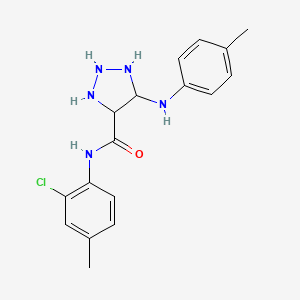
![N-(3,5-dimethoxyphenyl)-2-({3-[(2-methoxyphenyl)methyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)acetamide](/img/structure/B12344326.png)
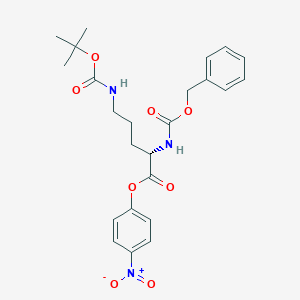
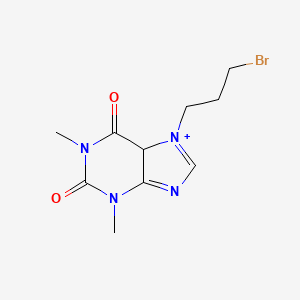

![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12344343.png)
